molecular formula C11H21NO2 B2991060 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane CAS No. 1909316-68-2

1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane

Cat. No.: B2991060
CAS No.: 1909316-68-2
M. Wt: 199.294
InChI Key: FFXJAHPZAQRWHD-UHFFFAOYSA-N
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Description

1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane (CAS 1909316-68-2) is a high-purity chemical building block offered with a purity of 97% . This compound features a unique spirocyclic and bridged azaspiro[3.3]heptane core, a structure recognized in modern medicinal chemistry for its ability to impart favorable properties to molecules, such as enhancing rigidity and improving physicochemical profiles . The 6,6-dimethoxy group acts as a protected carbonyl equivalent, offering versatile synthetic handles for further functionalization, while the isopropyl substitution on the nitrogen atom fine-tunes the molecule's steric and electronic characteristics. The molecular weight of the compound is 199.29 g/mol . Azaspiro[3.3]heptane scaffolds are of significant interest in pharmaceutical research and are frequently explored in the synthesis of potential therapeutic agents. Patents and scientific literature indicate that related azaspiro structures are incorporated into compounds investigated as inhibitors of protein-protein interactions and for various other therapeutic applications . Researchers value this compound as a versatile intermediate for constructing novel molecules in drug discovery programs. Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for detailed hazard information. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8(2)9-10(7-12-9)5-11(6-10,13-3)14-4/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXJAHPZAQRWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC(C2)(OC)OC)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic intermediate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.

    Methoxylation: The final step involves the introduction of methoxy groups at the 6,6-positions. This can be achieved through methylation reactions using methanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a lead compound for the development of new drugs or bioactive molecules.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its effects on various biological targets and pathways.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[3.3]heptane scaffold is a privileged structure in drug discovery due to its rigidity, metabolic stability, and ability to occupy three-dimensional space. Below is a systematic comparison of 1-isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Azaspiro[3.3]heptane Derivatives

Compound Name Substituents/Features Molecular Formula Key Properties/Applications Reference
This compound 6,6-dimethoxy, 1-isopropyl C${10}$H${19}$NO$_2$ Intermediate for ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis; used in kinase inhibitor development
6-Oxa-1-azaspiro[3.3]heptane 6-oxa bridge, no methoxy groups C$5$H$9$NO Molecular weight: 99.13 g/mol; used in DYRK inhibitor synthesis (e.g., compound 22)
2-Thia-6-selenaspiro[3.3]heptane 2-thia, 6-selena bridges C$3$H$6$SSe Rigid-rod ligand for transition-metal coordination; X-ray structures available
6-Methoxy-2-methyl-2-azaspiro[3.3]heptane 6-methoxy, 2-methyl C$7$H${13}$NO Enhances selectivity for DNMT1 inhibition in epigenetic modulators
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride 1-benzyl, 1,6-diaza C${12}$H${18}$Cl$2$N$2$ Molecular weight: 261.19 g/mol; versatile building block for drug candidates and materials science
6-Boc-1,6-diazaspiro[3.3]hepta hemioxylate Boc-protected amine, hemioxalate salt C${12}$H${20}$N$2$O$4$ Used in Pd-catalyzed aryl amination reactions

Key Comparative Insights

Functional Group Influence on Reactivity

  • The 6,6-dimethoxy groups in the target compound enhance its stability as a ketal intermediate, whereas 6-oxa variants (e.g., 6-oxa-1-azaspiro[3.3]heptane) prioritize electronic effects for kinase inhibition .
  • Selenium/thia analogs (e.g., 2-thia-6-selenaspiro[3.3]heptane) exhibit unique coordination chemistry due to their heteroatom bridges, unlike nitrogen- or oxygen-containing derivatives .

Biological Activity and Selectivity

  • This compound is a precursor to ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a scaffold for kinase inhibitors . In contrast, 6-methoxy-2-methyl-2-azaspiro[3.3]heptane drives selectivity for DNMT1 over G9a in epigenetic modulators .
  • 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride demonstrates dual utility in drug discovery and material science, unlike the more specialized selenium-based ligands .

Synthetic Accessibility

  • The target compound is synthesized in two steps from tert-butyl piperazine derivatives , whereas 6-oxa-1-azaspiro[3.3]heptane requires pressure-vial reactions with pyridazine intermediates .
  • 2,6-Diazaspiro[3.3]heptanes (e.g., 6-Boc derivatives) are synthesized via multi-step sequences involving LiAlH$_4$ reduction and tosyl chloride activation, highlighting the complexity of diaza systems .

Biological Activity

1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane is a compound that has garnered attention in medicinal chemistry due to its structural similarity to piperidine, a common motif in various pharmaceuticals. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H21NO2C_{11}H_{21}NO_2. The compound features a unique spirocyclic structure that contributes to its biological activity by potentially enhancing target selectivity and reducing off-target effects.

Synthesis

The synthesis of this compound involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates to form spirocyclic β-lactams. Subsequent reduction of these intermediates yields the desired azaspiro compound. This synthetic route allows for the introduction of various substituents, making it a versatile scaffold for drug development .

Pharmacological Properties

This compound has been investigated for its potential as a bioisostere of piperidine. Research indicates that compounds with this structural motif can exhibit significant biological activity, including:

  • Analgesic Effects : Analogous to piperidine derivatives like bupivacaine, this compound retains anesthetic properties in preliminary animal tests .
  • Antimicrobial Activity : The azaspiro structure has been linked to enhanced antimicrobial efficacy against various pathogens .

Case Studies

  • Bupivacaine Analogs : A study demonstrated that replacing the piperidine fragment in bupivacaine with the azaspiro[3.3]heptane structure resulted in a new analog exhibiting high activity with reduced side effects .
  • Antiviral Research : Investigations into the antiviral properties of related compounds have shown promising results against dengue virus, indicating potential applications in antiviral drug design .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AnalgesicRetains anesthetic properties
AntimicrobialEffective against pathogens
AntiviralPotential against dengue

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